1,4,7,10-Tetrathia-13-azacyclopentadecane
Overview
Description
1,4,7,10-Tetrathia-13-azacyclopentadecane is a sulfur-rich macrocyclic ligand known for its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of 1,2-ethanedithiol with 1,3-dibromopropane in the presence of a base to form a cyclic intermediate, which is then reacted with ammonia or a primary amine to introduce the nitrogen atom into the ring .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atom .
Scientific Research Applications
1,4,7,10-Tetrathia-13-azacyclopentadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Investigated for use in radiopharmaceuticals for cancer diagnosis and treatment by chelating radioactive isotopes.
Industry: Utilized in the development of sensors and catalysts due to its ability to bind metal ions
Mechanism of Action
The mechanism by which 1,4,7,10-Tetrathia-13-azacyclopentadecane exerts its effects primarily involves its ability to chelate metal ions. The sulfur and nitrogen atoms in the compound act as donor atoms, forming stable complexes with metal ions through coordinate covalent bonds. This chelation process can stabilize metal ions in various oxidation states, making the compound useful in applications such as radiopharmaceuticals and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but contains oxygen atoms instead of sulfur atoms.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains both oxygen and nitrogen atoms in the ring structure.
Kryptofix 222: A well-known chelating agent with a similar macrocyclic structure.
Uniqueness
1,4,7,10-Tetrathia-13-azacyclopentadecane is unique due to its sulfur-rich composition, which provides distinct chemical properties compared to oxygen-containing analogs. The presence of sulfur atoms enhances its ability to form stable complexes with soft metal ions, making it particularly useful in applications requiring strong metal ion binding .
Properties
IUPAC Name |
1,4,7,10-tetrathia-13-azacyclopentadecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWDPMXNIVDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCSCCSCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558911 | |
Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116319-25-6 | |
Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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